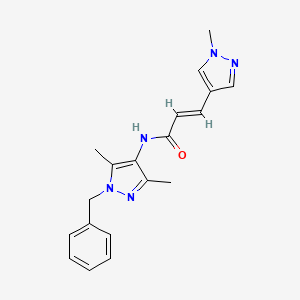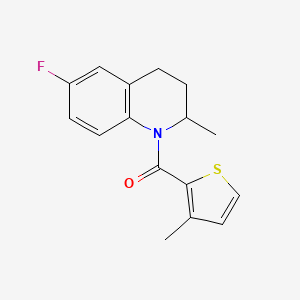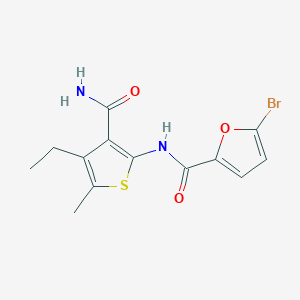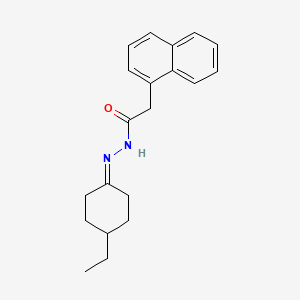![molecular formula C19H10Cl2F3N3O2S B10899802 3-amino-N-(2,3-dichlorophenyl)-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10899802.png)
3-amino-N-(2,3-dichlorophenyl)-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-AMINO-N~2~-(2,3-DICHLOROPHENYL)-4-(2-FURYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thienopyridines, which are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N~2~-(2,3-DICHLOROPHENYL)-4-(2-FURYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-AMINO-N~2~-(2,3-DICHLOROPHENYL)-4-(2-FURYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-AMINO-N~2~-(2,3-DICHLOROPHENYL)-4-(2-FURYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-AMINO-N~2~-(2,3-DICHLOROPHENYL)-4-(2-FURYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thienopyridines with different substituents, such as:
- 3-AMINO-N~2~-(2,3-DICHLOROPHENYL)-4-(2-FURYL)-6-(METHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
- 3-AMINO-N~2~-(2,3-DICHLOROPHENYL)-4-(2-FURYL)-6-(ETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Uniqueness
The uniqueness of 3-AMINO-N~2~-(2,3-DICHLOROPHENYL)-4-(2-FURYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE lies in its trifluoromethyl group, which can significantly influence its chemical and biological properties, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C19H10Cl2F3N3O2S |
|---|---|
Peso molecular |
472.3 g/mol |
Nombre IUPAC |
3-amino-N-(2,3-dichlorophenyl)-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H10Cl2F3N3O2S/c20-9-3-1-4-10(14(9)21)26-17(28)16-15(25)13-8(11-5-2-6-29-11)7-12(19(22,23)24)27-18(13)30-16/h1-7H,25H2,(H,26,28) |
Clave InChI |
DORXZPYZFFSUMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-cyano-N-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B10899724.png)
![(3,5-Dimethoxyphenyl)[4-(4-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10899728.png)
![(5Z)-1-(3-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10899740.png)
![4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B10899744.png)
![2,2,2-Trifluoroethyl 5-{[4-(1-adamantyl)-1,3-thiazol-2-YL]amino}-5-oxopentanoate](/img/structure/B10899757.png)
![[3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](2,3-dihydro-1H-indol-1-YL)methanone](/img/structure/B10899759.png)




![[3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone](/img/structure/B10899796.png)

![2-{4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B10899808.png)
![N-[6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10899812.png)
